molecular formula C10H18O2 B14647164 2-Ethenyl-2,6,6-trimethyloxan-4-ol CAS No. 54928-00-6

2-Ethenyl-2,6,6-trimethyloxan-4-ol

Cat. No.: B14647164
CAS No.: 54928-00-6
M. Wt: 170.25 g/mol
InChI Key: MVQXHVZPFYXDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethenyl-2,6,6-trimethyloxan-4-ol is an organic compound with the molecular formula C10H18O2 It is characterized by its unique structure, which includes an ethenyl group and a trimethyloxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-2,6,6-trimethyloxan-4-ol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the alkylation of 2,6,6-trimethyloxan-4-ol with an ethenyl halide in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-2,6,6-trimethyloxan-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Ethenyl-2,6,6-trimethyloxan-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethenyl-2,6,6-trimethyloxan-4-ol involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethenyl-2,6,6-trimethyloxan-3-ol
  • 2-Ethenyl-2,6,6-trimethyloxan-5-ol

Uniqueness

2-Ethenyl-2,6,6-trimethyloxan-4-ol is unique due to its specific structural configuration, which imparts distinct chemical properties

Properties

CAS No.

54928-00-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-ethenyl-2,6,6-trimethyloxan-4-ol

InChI

InChI=1S/C10H18O2/c1-5-10(4)7-8(11)6-9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3

InChI Key

MVQXHVZPFYXDPH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(O1)(C)C=C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.